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An In-depth Technical Guide on the Molecular Structure and Bonding of Tetraphenoxysilane

Abstract
Tetraphenoxysilane, also known as tetraphenyl silicate, is an organosilicon compound

featuring a central silicon atom bonded to four phenoxy groups. Its unique structure makes it a

valuable precursor in sol-gel processes, a component in the synthesis of advanced materials,

and a subject of interest in materials science. This technical guide provides a comprehensive

overview of the molecular structure, bonding characteristics, and spectroscopic signature of

tetraphenoxysilane. It includes detailed experimental protocols for its synthesis and analysis,

summarizes key quantitative data, and presents logical diagrams for its synthesis and primary

chemical reaction pathway—hydrolysis and condensation.

Introduction
Tetraphenoxysilane (CAS No. 1174-72-7) is a tetraorganoxysilane with the chemical formula

C₂₄H₂₀O₄Si.[1] It is structurally defined by a central silicon atom covalently bonded to the

oxygen atoms of four phenol moieties. This arrangement results in a sterically hindered yet

reactive molecule, primarily utilized in applications requiring the controlled formation of silica-

based networks. It is crucial to distinguish tetraphenoxysilane, which possesses Si-O-C

bonds, from the well-studied tetraphenylsilane (CAS No. 1048-08-4), which contains direct Si-C

bonds and exhibits significantly different chemical properties, such as greater thermal and

chemical stability.[2]
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The primary utility of tetraphenoxysilane stems from its role as a molecular precursor.

Through hydrolysis and condensation reactions, the phenoxy groups can be replaced to form a

three-dimensional silicon dioxide (silica) network, a cornerstone of sol-gel chemistry.[3][4]

Molecular Structure and Bonding
The molecular geometry of tetraphenoxysilane is centered around the silicon atom. The four

oxygen atoms are arranged in a tetrahedral geometry around the central silicon, which is

characteristic of tetracoordinate silicon compounds. The overall symmetry and final bond

angles are influenced by the steric bulk of the large phenyl groups.

Bonding Characteristics
Si-O Bond: The silicon-oxygen bond is a strong polar covalent bond. The significant

difference in electronegativity between silicon (1.90) and oxygen (3.44) leads to substantial

partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, which

is the basis for its hydrolysis reactivity.[5]

O-C Bond: This bond connects the silicate core to the phenyl groups.

pπ-dπ Interaction: A topic of discussion in silicon-oxygen chemistry is the potential for back-

bonding, where the non-bonding p-orbitals of oxygen donate electron density to the empty

3d-orbitals of silicon.[5] This interaction can shorten the Si-O bond and influence the Si-O-C

bond angle.

Crystallographic and Geometric Data
While extensive X-ray diffraction data is available for the related compound tetraphenylsilane,

[6][7][8] a detailed single-crystal X-ray structure determination for tetraphenoxysilane is not

readily found in peer-reviewed literature. However, the expected geometric parameters can be

inferred from data on analogous silicate structures and computational models. The central O-

Si-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with some

distortion due to the bulky phenoxy ligands.
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Parameter Expected Value Range Source / Analogy

Molecular Formula C₂₄H₂₀O₄Si [1]

Molecular Weight 400.51 g/mol [9]

Physical State White/pink solid [1]

Si-O Bond Length ~1.63 Å

Based on typical values in

silicate glasses and

organosiloxanes.[5]

O-Si-O Bond Angle ~109.5°

Assumes near-tetrahedral

geometry around the silicon

atom.

Si-O-C Bond Angle 120 - 140°

Wide range is typical for

siloxanes, influenced by steric

and electronic factors.

Table 1: Key physical and expected geometric parameters for tetraphenoxysilane.

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of

tetraphenoxysilane.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of silicon, carbon, and hydrogen atoms.

²⁹Si NMR: The ²⁹Si nucleus is a spin-½ nucleus, and its chemical shift is highly sensitive to

the electronic environment around the silicon atom.[10] For tetraphenoxysilane, a single

resonance is expected, indicative of the single silicon environment.

¹H and ¹³C NMR: The spectra are dominated by signals from the four equivalent phenyl

groups, showing characteristic resonances in the aromatic region.
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Nucleus
Chemical Shift
(ppm)

Multiplicity Notes

²⁹Si -99.9 Singlet

The chemical shift is

characteristic of a Q⁴

silicate environment

(Si(OR)₄).[9]

¹H ~7.0 - 7.5 Multiplets

Expected aromatic

region for phenoxy

protons.

¹³C ~120 - 155 Multiple

Expected aromatic

and ipso-carbon

signals for the

phenoxy groups.

Table 2: NMR spectroscopic data for tetraphenoxysilane.

Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes

of the molecule's functional groups.
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Wavenumber
(cm⁻¹)

Assignment Technique Intensity

3100 - 3000 Aromatic C-H Stretch IR, Raman Medium

1590, 1490
Aromatic C=C Ring

Stretch
IR, Raman Strong

1240 - 1200
Aryl-O Stretch

(Asymmetric)
IR Strong

1100 - 1000
Si-O-C Stretch

(Asymmetric)
IR Strong

970 - 910 Si-O-Ph Stretch IR Strong

800 - 700
Aromatic C-H Out-of-

Plane Bend
IR Strong

Table 3: Characteristic vibrational frequencies for tetraphenoxysilane based on established

correlations for organosilicon compounds.[11][12][13]

Experimental Protocols
Synthesis of Tetraphenoxysilane
A common method for synthesizing tetraphenoxysilane is the reaction of silicon tetrachloride

with phenol.[14] The reaction is typically carried out in an inert solvent and may use a base to

scavenge the HCl byproduct.

Materials:

Silicon tetrachloride (SiCl₄)

Phenol (C₆H₅OH)

Anhydrous toluene (or other inert solvent)

Pyridine or triethylamine (optional, as HCl scavenger)
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Nitrogen or Argon gas supply

Standard Schlenk line glassware

Protocol:

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping

funnel, condenser, and nitrogen inlet.

Reagents: Dissolve phenol (4.0 equivalents) in anhydrous toluene and add it to the reaction

flask. If using a base, add it to this solution.

Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of silicon tetrachloride

(1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours with vigorous

stirring. The reaction is exothermic and produces HCl gas.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

Workup: Cool the reaction mixture. If a base was used, the pyridinium or triethylammonium

hydrochloride salt will precipitate and can be removed by filtration.

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product

can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane

or ethanol to yield tetraphenoxysilane as a crystalline solid.
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Reactants & Setup

Reaction Steps

Products & Purification

SiCl₄ in Toluene

Slow AdditionPhenol (4 eq) in Toluene

Inert Atmosphere Flask (0°C) Reflux (2-4h)Warm to RT

Filtration
Cool Down

Solvent Evaporation Crude Product Purified Tetraphenoxysilane

Vacuum Distillation
or Recrystallization

Click to download full resolution via product page

General workflow for the synthesis of tetraphenoxysilane.

Analytical Protocols
NMR Spectroscopy:

Dissolve ~10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C

spectra.

Acquire ¹H, ¹³C, and ²⁹Si spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher). For ²⁹Si, use a longer relaxation delay (e.g., 10-30 seconds) to ensure quantitative

accuracy, or employ sensitivity-enhancement techniques like DEPT or INEPT.[15]

IR Spectroscopy:

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and

pressing it into a transparent disk.
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Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the

spectrum in a liquid cell.

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically

over a range of 4000-400 cm⁻¹.

Chemical Reactivity: Hydrolysis and Condensation
The most significant chemical property of tetraphenoxysilane is its ability to undergo

hydrolysis and condensation, which forms the basis of the sol-gel process.[3] This multi-step

reaction can be catalyzed by either acid or base.[4]

Hydrolysis: A phenoxy group (PhO⁻) is substituted by a hydroxyl group (OH⁻) through

nucleophilic attack by water on the silicon atom. This reaction occurs stepwise, producing

silanol intermediates and releasing phenol as a byproduct.

Condensation: Two silanol groups can react to form a siloxane bond (Si-O-Si) and a

molecule of water (water condensation). Alternatively, a silanol group can react with a

remaining phenoxy group to form a siloxane bond and a molecule of phenol (alcohol

condensation).

These reactions continue, leading to the formation of oligomers, polymers, and eventually a

cross-linked, three-dimensional silica gel network.
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Stepwise Hydrolysis

Condensation

Si(OPh)₄
Tetraphenoxysilane

(PhO)₃Si(OH)
Tris(phenoxy)silanol

+H₂O
-PhOH

(PhO)₂Si(OH)₂
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 + Si(OPh)₄
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Si(OH)₄
Silicic Acid
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Logical pathway of hydrolysis and condensation for tetraphenoxysilane.
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Conclusion
Tetraphenoxysilane is a key organosilicon compound whose utility is intrinsically linked to its

molecular structure. The central tetrahedral silicon atom bonded to four phenoxy groups

creates a molecule primed for controlled chemical transformation. While detailed

crystallographic data remains an area for further research, a robust understanding of its

structure and bonding can be achieved through spectroscopic analysis and comparison with

related silicate compounds. The protocols and data presented herein provide a foundational

guide for researchers and scientists working with this versatile precursor in the development of

advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tetraphenoxysilane | C24H20O4Si | CID 70896 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1,1',1'',1'''-Silanetetrayltetrakis(benzene) | C24H20Si | CID 66104 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. brinkerlab.unm.edu [brinkerlab.unm.edu]

4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

5. msaweb.org [msaweb.org]

6. pp.bme.hu [pp.bme.hu]

7. The crystal structure and electron density of tetraphenyl-silicon, (C6H5)4Si | Semantic
Scholar [semanticscholar.org]

8. Crystal and molecular structure of tetraphenylsilane - Journal of the Chemical Society A:
Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

9. spectrabase.com [spectrabase.com]

10. (29Si) Silicon NMR [chem.ch.huji.ac.il]

11. gelest.com [gelest.com]

12. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b073000?utm_src=pdf-body
https://www.benchchem.com/product/b073000?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/70896
https://pubchem.ncbi.nlm.nih.gov/compound/66104
https://pubchem.ncbi.nlm.nih.gov/compound/66104
https://brinkerlab.unm.edu/assets/publications/1985-1989-publications/brinkerhydrolysis1988.pdf
https://publikationen.sulb.uni-saarland.de/bitstream/20.500.11880/24364/1/sm198405.pdf
https://msaweb.org/AmMin/AM57/AM57_1578.pdf
https://pp.bme.hu/ch/article/download/3237/2342
https://www.semanticscholar.org/paper/The-crystal-structure-and-electron-density-of-Gruhnert-Kirfel/ef33fba54a0310d957fe429ff33f97180792241e
https://www.semanticscholar.org/paper/The-crystal-structure-and-electron-density-of-Gruhnert-Kirfel/ef33fba54a0310d957fe429ff33f97180792241e
https://pubs.rsc.org/en/content/articlelanding/1971/j1/j19710003127
https://pubs.rsc.org/en/content/articlelanding/1971/j1/j19710003127
https://spectrabase.com/spectrum/GZ5pR7gp1Go
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/si.html
https://www.gelest.com/wp-content/uploads/5000A_Section1_InfraredAnalysis.pdf
https://www.researchgate.net/publication/272481071_Infrared_Analysis_of_Organosilicon_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. researchgate.net [researchgate.net]

14. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

15. pascal-man.com [pascal-man.com]

To cite this document: BenchChem. ["tetraphenoxysilane molecular structure and bonding"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073000#tetraphenoxysilane-molecular-structure-and-
bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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